

# Unveiling the Structure of Synthetic Isomaltotetraose: A Comparative Guide

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## Compound of Interest

Compound Name: *Isomaltotetraose*

Cat. No.: *B8197387*

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For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic oligosaccharides is paramount. This guide provides a comprehensive comparison of analytical techniques and presents key experimental data to verify the structure of synthetic **isomaltotetraose**, a glucose tetramer with  $\alpha$ -(1  $\rightarrow$  6) glycosidic linkages.

This document outlines the methodologies and expected outcomes for the structural elucidation of synthetic **isomaltotetraose**, offering a valuable resource for those working with complex carbohydrates. While a direct comparative study between synthetic and naturally derived **isomaltotetraose** is not readily available in published literature, the well-defined chemical nature of this molecule suggests that their structures are identical. The analytical data presented herein serves as a benchmark for the confirmation of any **isomaltotetraose** sample.

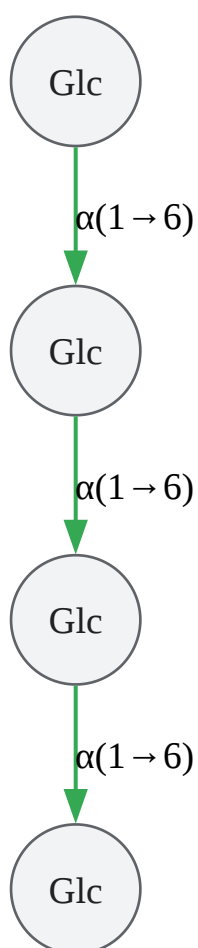
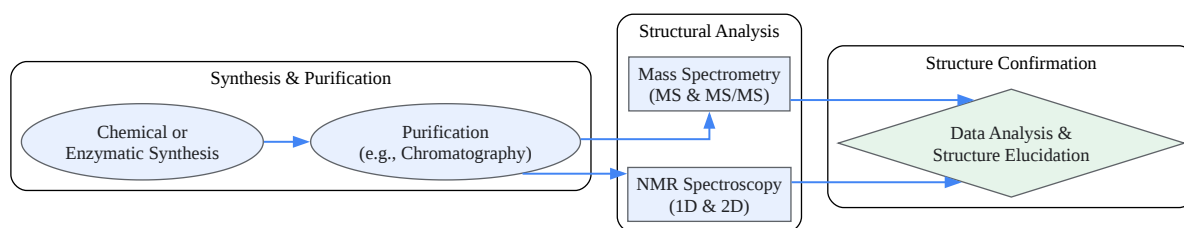
## Structural Confirmation by the Numbers: Spectroscopic and Spectrometric Data

The primary methods for unequivocally determining the structure of oligosaccharides like **isomaltotetraose** are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following table summarizes the expected quantitative data from these analyses.

Analytical Technique	Parameter	Expected Value/Observation
$^1\text{H}$ NMR	Chemical Shifts ( $\delta$ )	Specific proton resonances indicative of $\alpha$ -linked glucose units. Anomeric protons (H-1) are typically found in the range of 4.5 - 5.5 ppm.
$^{13}\text{C}$ NMR	Chemical Shifts ( $\delta$ )	Characteristic carbon signals confirming the glucose monomers and the $\alpha$ -(1 $\rightarrow$ 6) linkages. Anomeric carbons (C-1) typically resonate between 90-110 ppm. The C-6 carbon involved in the glycosidic bond will show a downfield shift.
Mass Spectrometry (MS)	Molecular Ion Peak	$[\text{M}+\text{Na}]^+$ at $m/z$ 689.21
Tandem MS (MS/MS)	Diagnostic Fragment Ion	A characteristic fragment ion at $m/z$ 575 in negative-ion mode.

## Visualizing the Confirmation Process and Molecular Structure

To further clarify the experimental workflow and the structure of **isomaltotetraose**, the following diagrams are provided.



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